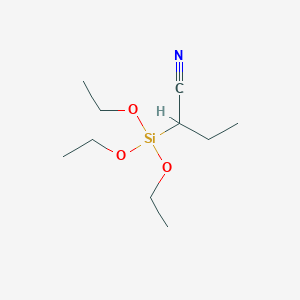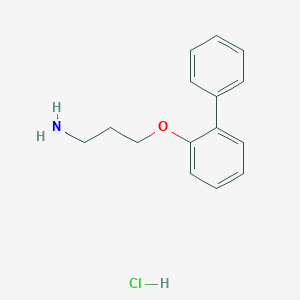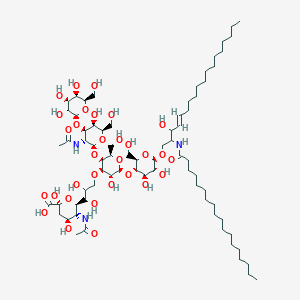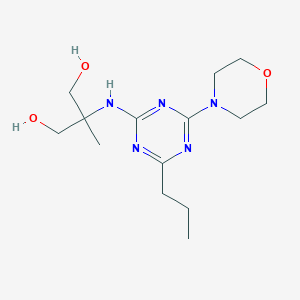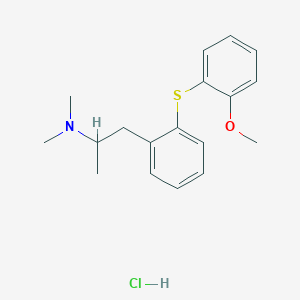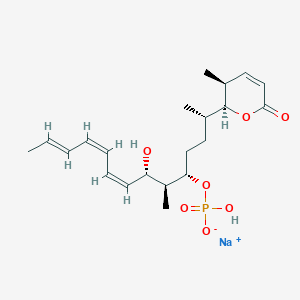
6,7-Dichloroanthracene-1,4,9,10-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloroanthracene-1,4,9,10-tetrol is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of anthracene derivatives and has four hydroxyl groups attached to its structure.
Mecanismo De Acción
The mechanism of action of 6,7-Dichloroanthracene-1,4,9,10-tetrol is not well understood. However, it is believed that its four hydroxyl groups play a key role in its interactions with other molecules. These hydroxyl groups can form hydrogen bonds with other molecules, which can influence their properties and behavior.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 6,7-Dichloroanthracene-1,4,9,10-tetrol. However, it has been reported to exhibit low toxicity in laboratory experiments. It has also been shown to have good solubility in organic solvents, which makes it suitable for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6,7-Dichloroanthracene-1,4,9,10-tetrol is its high purity, which makes it suitable for use in sensitive laboratory experiments. It also has good solubility in organic solvents, which makes it easy to handle and use in various applications. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
For research include studying its potential applications in the field of organic electronics and photovoltaics, as well as further understanding its mechanism of action and interactions with other molecules.
Aplicaciones Científicas De Investigación
6,7-Dichloroanthracene-1,4,9,10-tetrol has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In optoelectronics, 6,7-Dichloroanthracene-1,4,9,10-tetrol has been studied for its potential use as a photosensitizer in dye-sensitized solar cells (DSSCs). In photovoltaics, this compound has been studied for its potential use as a hole-transport material in perovskite solar cells.
Propiedades
Número CAS |
10183-49-0 |
|---|---|
Nombre del producto |
6,7-Dichloroanthracene-1,4,9,10-tetrol |
Fórmula molecular |
C14H8Cl2O4 |
Peso molecular |
311.1 g/mol |
Nombre IUPAC |
6,7-dichloroanthracene-1,4,9,10-tetrol |
InChI |
InChI=1S/C14H8Cl2O4/c15-7-3-5-6(4-8(7)16)14(20)12-10(18)2-1-9(17)11(12)13(5)19/h1-4,17-20H |
Clave InChI |
JKHMZJNNKYIWNR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1O)C(=C3C=C(C(=CC3=C2O)Cl)Cl)O)O |
SMILES canónico |
C1=CC(=C2C(=C1O)C(=C3C=C(C(=CC3=C2O)Cl)Cl)O)O |
Otros números CAS |
10183-49-0 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
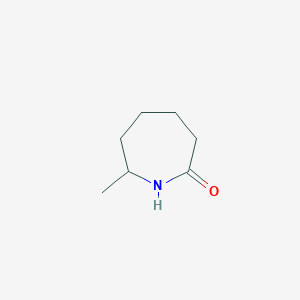
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
